Trimethylsilyl-L-(+)-rhamnose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

108392-01-4 |

|---|---|

Molecular Formula |

C18H44O5Si4 |

Molecular Weight |

452.9 g/mol |

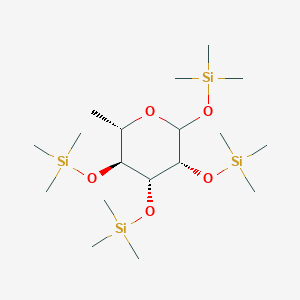

IUPAC Name |

trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |

InChI |

InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3/t14-,15-,16+,17+,18?/m0/s1 |

InChI Key |

QQOFWFOBJUGLLJ-ATICWTEVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethylsilyl-L-(+)-rhamnose, a trimethylsilyl (TMS) ether derivative of the deoxy sugar L-rhamnose. This document details its chemical and physical properties, provides spectroscopic data, and outlines experimental protocols for its synthesis and applications. Particular focus is given to its role in the analysis of bacterial cell wall polysaccharides and its utility as a glycosylation donor in synthetic carbohydrate chemistry. The guide also explores the broader context of L-rhamnose metabolism and regulation in bacteria, providing insights for researchers in drug development targeting bacterial pathways.

Introduction

L-rhamnose is a naturally occurring 6-deoxyhexose sugar found in the cell walls of various bacteria, plants, and fungi.[1][2][3] Its presence in bacterial polysaccharides, such as lipopolysaccharides (LPS) and capsular polysaccharides, makes it a key target for immunological studies and vaccine development. This compound is a chemically modified version of L-rhamnose where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the sugar, making it amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5] Beyond its analytical utility, the silylated form also serves as a versatile intermediate and glycosylation donor in the synthesis of complex carbohydrates and glycoconjugates.[6][7] This guide aims to consolidate the technical information available on this compound for researchers and professionals in the fields of microbiology, immunology, and medicinal chemistry.

Chemical and Physical Properties

This compound is the per-O-trimethylsilylated derivative of L-(+)-rhamnopyranose. The introduction of four TMS groups significantly alters its physical properties compared to the parent sugar.

| Property | Value | Source |

| Chemical Formula | C₁₈H₄₄O₅Si₄ | [8] |

| Molecular Weight | 452.9 g/mol | [8] |

| CAS Number | 108392-01-4 | [8] |

| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge of silylated sugars |

| Solubility | Soluble in aprotic organic solvents (e.g., hexane, dichloromethane, ethyl acetate) | General knowledge of silylated sugars |

| Boiling Point | Not readily available, but expected to be significantly lower than L-rhamnose due to increased volatility | N/A |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of specific experimental spectra for this exact compound, typical chemical shift ranges for TMS-protected carbohydrates are provided for NMR data, and characteristic IR absorption bands are listed. Mass spectrometry data is more readily available due to its common use in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 3.1.1: Predicted ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.5 - 5.5 | d | ~1-3 |

| H-2, H-3, H-4, H-5 | ~3.5 - 4.5 | m | - |

| CH₃ (rhamnose) | ~1.1 - 1.3 | d | ~6-7 |

| Si(CH₃)₃ | ~0.0 - 0.3 | s | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific anomer (α or β).

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~90 - 100 |

| C-2, C-3, C-4, C-5 | ~65 - 80 |

| C-6 (CH₃) | ~15 - 20 |

| Si(CH₃)₃ | ~-2 - 2 |

Note: The chemical shifts are typical for per-O-trimethylsilylated pyranoses.

Infrared (IR) Spectroscopy

Table 3.2.1: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretching (from TMS and rhamnose methyl groups) |

| 1250 | Si-CH₃ symmetric deformation |

| 1090-1020 | Si-O-C stretching |

| 840 | Si-C stretching |

Note: The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm complete silylation.

Mass Spectrometry (MS)

Mass spectrometry of trimethylsilyl derivatives of sugars typically results in complex fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions.

Table 3.3.1: Key Mass Spectral Fragments (Electron Ionization)

| m/z | Ion |

| 204 | [Fragment from cleavage of the pyranose ring] |

| 191 | [Fragment from cleavage of the pyranose ring] |

| 73 | [Si(CH₃)₃]⁺ |

Source:[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the analysis of bacterial polysaccharides and as a glycosylation donor.

Synthesis of this compound

This protocol describes a general method for the per-O-trimethylsilylation of L-rhamnose suitable for preparing the compound for use as a reagent.

Materials:

-

L-(+)-Rhamnose monohydrate

-

Anhydrous pyridine

-

Hexamethyldisilazane (HMDS)[9]

-

Trimethylchlorosilane (TMCS)[9]

-

Anhydrous diethyl ether or hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Septum and nitrogen inlet

-

Syringes

Procedure:

-

Drying of L-rhamnose: Dry L-(+)-rhamnose monohydrate (1 equivalent) in a vacuum oven at 60 °C overnight to remove water.

-

Reaction Setup: Place the dried L-rhamnose in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen gas.

-

Dissolution: Add anhydrous pyridine (e.g., 10 mL per gram of rhamnose) to the flask via syringe and stir until the sugar is completely dissolved.

-

Addition of Silylating Agents: To the stirred solution, add hexamethyldisilazane (HMDS, ~4 equivalents) via syringe, followed by the dropwise addition of trimethylchlorosilane (TMCS, ~2 equivalents) via syringe. The addition of TMCS may cause the formation of a white precipitate (pyridinium hydrochloride).

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up:

-

Dilute the reaction mixture with anhydrous diethyl ether or hexane.

-

Filter the mixture through a pad of Celite to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product, which is often of sufficient purity for many applications, can be further purified by vacuum distillation or chromatography on silica gel if necessary.

Workflow Diagram:

Analysis of Bacterial Cell Wall Polysaccharides

This compound is commonly generated in situ for the analysis of rhamnose content in bacterial polysaccharides by GC-MS.

Materials:

-

Purified bacterial polysaccharide sample

-

Internal standard (e.g., myo-inositol)

-

2 M Trifluoroacetic acid (TFA) or 2 M HCl in methanol

-

Anhydrous methanol

-

Silylating reagents (e.g., a commercial mixture of HMDS and TMCS in pyridine, or MSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Hydrolysis:

-

To a known amount of the dried polysaccharide sample (and internal standard) in a screw-cap vial, add 2 M TFA.

-

Heat the sample at 121 °C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

-

Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

-

-

Reduction (optional, for alditol acetate method):

-

Dissolve the hydrolyzed sample in water and reduce the monosaccharides with sodium borohydride.

-

-

Derivatization (Trimethylsilylation):

-

Thoroughly dry the hydrolyzed (and reduced) sample under vacuum.

-

Add the silylating reagent mixture to the dried sample.

-

Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different trimethylsilylated monosaccharides.

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of rhamnose relative to the internal standard.

-

Workflow Diagram:

Use as a Glycosylation Donor

Per-O-silylated sugars can be used as glycosyl donors for the formation of glycosidic bonds. This protocol provides a general framework.

Materials:

-

Per-O-trimethylsilyl-L-rhamnose (glycosyl donor)

-

Glycosyl acceptor (an alcohol with a free hydroxyl group)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Molecular sieves (4 Å)

-

Quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution)

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.

-

Addition of Donor: Add the per-O-trimethylsilyl-L-rhamnose donor to the mixture.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

Activation: Add the Lewis acid catalyst dropwise to the stirred solution.

-

Reaction: Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by adding triethylamine or washing with saturated sodium bicarbonate solution.

-

Work-up and Purification: Dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting glycoside by flash column chromatography.

Logical Relationship Diagram:

L-Rhamnose Metabolic and Regulatory Pathways in Bacteria

Understanding the biosynthesis and catabolism of L-rhamnose in bacteria is crucial for the development of novel antimicrobial agents. The enzymes in these pathways are potential drug targets as they are often essential for bacterial viability and virulence, and are absent in humans.[1][10]

Biosynthesis of dTDP-L-rhamnose

The most common activated form of L-rhamnose for its incorporation into bacterial cell wall polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). Its biosynthesis from glucose-1-phosphate involves four enzymatic steps.

Signaling Pathway Diagram:

L-Rhamnose Catabolism and Regulation

Bacteria that can utilize L-rhamnose as a carbon source possess specific catabolic pathways. In Escherichia coli, the rha operon is responsible for the transport and metabolism of L-rhamnose. The expression of these genes is tightly regulated by the presence of L-rhamnose and the overall metabolic state of the cell.[1][2][3][11][12]

Signaling Pathway Diagram:

Conclusion

This compound is a valuable derivative of L-rhamnose with significant applications in both analytical and synthetic chemistry. Its volatility makes it ideal for GC-MS based analysis of bacterial polysaccharides, a crucial tool in microbiology and immunology. Furthermore, its role as a glycosylation donor opens avenues for the synthesis of complex glycans that are important in drug discovery and development. A thorough understanding of the biosynthesis and metabolism of its parent compound, L-rhamnose, in bacteria provides a rational basis for the design of novel therapeutics targeting these pathways. This technical guide serves as a foundational resource for researchers looking to utilize this compound in their work.

References

- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 2. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. biorxiv.org [biorxiv.org]

- 11. The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylsilyl-L-(+)-rhamnose: A Technical Guide for Researchers

CAS Number: 108392-01-4

This technical guide provides an in-depth overview of Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the naturally occurring deoxy sugar L-rhamnose. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work, particularly in the fields of microbiology, analytical chemistry, and metabolomics.

This compound is primarily used as a volatile derivative for analytical purposes, especially in Gas Chromatography-Mass Spectrometry (GC-MS). The trimethylsilyl (TMS) groups increase the volatility and thermal stability of the otherwise non-volatile L-rhamnose, allowing for its separation and identification in complex biological mixtures. A key area of research where this is relevant is in the study of bacterial cell walls, where L-rhamnose is a common and often essential component.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 108392-01-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C18H44O5Si4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 452.88 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound for GC-MS Analysis (Derivatization)

The preparation of this compound is typically performed as an in-situ derivatization step immediately prior to GC-MS analysis. This process involves the silylation of the hydroxyl groups of L-rhamnose.

Materials:

-

L-rhamnose standard or dried biological extract containing rhamnose

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

Protocol:

-

Sample Preparation: Ensure the sample containing L-rhamnose is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

-

Methoximation (Optional but Recommended for Reducing Sugars): To prevent the formation of multiple anomeric peaks, a methoximation step is often performed first.

-

Dissolve the dried sample in 20-50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Incubate the mixture at 30-37°C for 90 minutes with shaking.

-

-

Silylation:

-

Add 30-80 µL of BSTFA with 1% TMCS (or a similar silylating agent) to the methoximated sample.

-

Incubate the mixture at 37-70°C for 30-60 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-290°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 70-100°C, hold for 2-4 minutes, then ramp at 5-10°C/min to 280-310°C, and hold for 5-10 minutes. |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-600 amu |

Mass Spectral Data: The mass spectrum of this compound is characterized by specific fragmentation patterns.

| m/z (mass-to-charge ratio) | Interpretation |

| 73 | [Si(CH3)3]+, characteristic of TMS derivatives |

| 191 | Fragment from the pyranose ring |

| 204 | Key diagnostic fragment for TMS-hexoses |

| 217 | Fragment from the pyranose ring |

Biological Context: L-Rhamnose Metabolic Pathways

This compound serves as an analytical standard to study the metabolic pathways of L-rhamnose, particularly in bacteria. L-rhamnose is a crucial component of the cell wall in many Gram-positive and Gram-negative bacteria.[1][2] The biosynthesis of the activated sugar donor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is a key pathway and a potential target for novel antibacterial agents.[1]

Biosynthesis of dTDP-L-rhamnose

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate involves four enzymatic steps.[1]

Caption: Biosynthesis pathway of dTDP-L-rhamnose.

Bacterial L-Rhamnose Catabolism

Bacteria can also utilize L-rhamnose as a carbon source through a catabolic pathway that converts it into intermediates of central metabolism.[3][4]

Caption: Bacterial catabolic pathway for L-rhamnose.

Experimental Workflow: From Sample to Analysis

The overall workflow for the analysis of rhamnose in a biological sample using trimethylsilylation followed by GC-MS is a multi-step process.

Caption: General workflow for rhamnose analysis.

References

- 1. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

physical and chemical properties of Trimethylsilyl-L-(+)-rhamnose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-L-(+)-rhamnose is the persilylated derivative of L-rhamnose, a naturally occurring deoxy sugar found in the cell walls of various bacteria and plants. The introduction of trimethylsilyl (TMS) groups enhances the volatility and thermal stability of the parent sugar, making it amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and biological relevance of this compound.

Physical and Chemical Properties

The quantitative physical properties of this compound, such as its melting and boiling points, have not been extensively documented in publicly available literature. The data presented below is a combination of known values for the parent compound, L-rhamnose, and computed or general properties for the trimethylsilyl derivative.

| Property | Value | Source |

| Molecular Formula | C18H44O5Si4 | [1] |

| Molecular Weight | 452.88 g/mol | [1][2] |

| CAS Number | 108392-01-4 | [1][2] |

| Appearance | Assumed to be a colorless oil or low-melting solid | General knowledge of silylated sugars |

| Melting Point | Data not available for the TMS derivative. L-rhamnose monohydrate melts at 90 °C. | |

| Boiling Point | Data not available for the TMS derivative. L-rhamnose decomposes before boiling. | |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). Insoluble in water due to hydrolysis of the TMS ethers. | General knowledge of silylated compounds |

Spectral Data

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for silylated sugars. Key fragments arise from the cleavage of the pyranose ring and the loss of trimethylsilyl groups. The most abundant ions are typically observed at m/z 204 and 191.[1] The fragmentation generally starts at the glycosidic linkage, and for reducing sugars that form oximes, characteristic fragments can be observed.[3] A comprehensive review of the mass spectral fragmentation of trimethylsilyl derivatives provides further insight into the expected fragmentation pathways.[4][5]

Experimental Protocols

The primary application of this compound is in the analytical derivatization of L-rhamnose for GC-MS analysis. Below is a typical protocol for this process.

Protocol: Trimethylsilylation of L-Rhamnose for GC-MS Analysis

Objective: To prepare a volatile derivative of L-rhamnose for analysis by gas chromatography-mass spectrometry.

Materials:

-

L-rhamnose standard

-

Anhydrous pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS system

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of L-rhamnose into a clean, dry reaction vial.

-

Drying: Ensure the sample is completely dry, as the silylating reagents are moisture-sensitive. This can be achieved by lyophilization or by heating the sample under a stream of dry nitrogen.

-

Derivatization: a. Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve. b. Add 100 µL of BSTFA with 1% TMCS to the solution. c. Tightly cap the vial and heat at 60-70 °C for 1 hour to ensure complete derivatization.

-

Analysis: a. Cool the reaction mixture to room temperature. b. Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

Note: For a preparative scale synthesis, the reaction would be scaled up, and purification would be necessary. This would typically involve removal of the solvent and excess reagents under vacuum, followed by purification techniques suitable for nonpolar compounds, such as column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate).

Biological Significance and Applications

Role of L-Rhamnose in Bacteria:

L-rhamnose is a crucial component of the cell wall in many pathogenic bacteria, including Gram-positive and Gram-negative species.[6] It is a key constituent of the O-antigen in lipopolysaccharides (LPS) and is also found in other cell surface polysaccharides.[7] The biosynthetic pathway for L-rhamnose is present in bacteria but absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial agents.[8] L-rhamnose has also been implicated in bacterial biofilm formation and pathogenesis.[7]

Application of this compound:

The primary use of this compound is as an analytical tool to study the role of L-rhamnose in biological systems. By converting the non-volatile L-rhamnose into its volatile trimethylsilyl ether, researchers can utilize the high resolution and sensitivity of GC-MS to detect and quantify L-rhamnose in complex biological samples, such as bacterial cell wall hydrolysates. This allows for the investigation of bacterial metabolism, cell wall composition, and the effects of potential drug candidates on the L-rhamnose biosynthetic pathway.

Visualizations

Experimental Workflow: Analytical Derivatization

Caption: Workflow for the analytical derivatization of L-rhamnose.

Biological Pathway: Bacterial L-Rhamnose Biosynthesis

Caption: The bacterial dTDP-L-rhamnose biosynthetic pathway.

References

- 1. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth [mdpi.com]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Trimethylsilyl-L-(+)-rhamnose: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the monosaccharide L-rhamnose. This guide covers its physicochemical properties, significance in biomedical research, detailed experimental protocols for its preparation and analysis, and its role in the context of bacterial cell wall biosynthesis, a critical area for antibacterial drug development.

Core Concepts and Physicochemical Properties

This compound is the product of a chemical derivatization process known as trimethylsilylation, where the hydroxyl groups of L-(+)-rhamnose are replaced with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the otherwise non-volatile sugar, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This technique is a cornerstone in carbohydrate analysis, allowing for the separation and identification of monosaccharides from complex biological samples.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Weight | 452.88 g/mol - 452.9 g/mol | [1][2] |

| Molecular Formula | C₁₈H₄₄O₅Si₄ | [1][2] |

| CAS Number | 108392-01-4 | [1] |

Significance in Drug Development and Biomedical Research

L-rhamnose is a deoxyhexose sugar that is a common component of the cell walls of many pathogenic bacteria, including Gram-positive and Gram-negative species.[3][4] Notably, rhamnose is generally absent in mammals.[5] This disparity makes the biosynthetic pathways of rhamnose-containing structures, such as cell wall polysaccharides, attractive targets for the development of novel antibacterial agents.[5][6]

The derivatization of L-rhamnose to its trimethylsilylated form is not for direct therapeutic application, but rather a critical analytical step to study bacterial physiology and identify potential drug targets. By using GC-MS analysis of trimethylsilylated carbohydrates, researchers can:

-

Characterize Bacterial Cell Wall Composition: Precisely quantify the amount of rhamnose and other monosaccharides in the cell walls of various bacterial species.[7]

-

Investigate Bacterial Growth and Resistance: Understand how the composition of the cell wall, including its rhamnose content, changes in response to different growth conditions or the presence of antibiotics.[7]

-

Identify and Characterize Enzymes in Biosynthetic Pathways: By analyzing the metabolic products, researchers can elucidate the function of enzymes involved in the synthesis of rhamnose-containing polysaccharides.[8][9]

Inhibition of the enzymes responsible for incorporating rhamnose into the bacterial cell wall can compromise the structural integrity of the bacterium, leading to cell death. This makes these enzymes prime targets for the development of new classes of antibiotics.

Experimental Protocols

The following is a generalized experimental protocol for the trimethylsilylation of monosaccharides, such as L-(+)-rhamnose, for subsequent analysis by GC-MS. This protocol is based on established methods for carbohydrate derivatization.[4][10]

Objective: To prepare volatile trimethylsilyl (TMS) derivatives of L-(+)-rhamnose for GC-MS analysis.

Materials:

-

L-(+)-rhamnose standard or dried biological sample containing rhamnose.

-

Anhydrous Pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous Hexane

-

Nitrogen gas supply

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Derivatization Reaction:

-

To the dried sample in a small glass reaction vial, add 50 µL of anhydrous pyridine.[4]

-

Add 10 µL of HMDS and 5 µL of TMCS to the sample solution.[4] The mixture of HMDS and TMCS is a potent silylating agent.

-

Seal the vial tightly and vortex to mix the contents thoroughly.

-

Incubate the reaction mixture at room temperature for 30 minutes.[4] Some protocols may recommend heating (e.g., 60-80°C for 20-30 minutes) to ensure complete derivatization.[10][11]

-

-

Sample Work-up:

-

After incubation, centrifuge the vial at approximately 3000 rpm for 10 minutes to pellet any precipitate.[4]

-

Carefully transfer the supernatant, containing the trimethylsilylated rhamnose, to a new clean vial.[4]

-

Evaporate the solvent (pyridine and excess reagents) to dryness under a gentle stream of nitrogen gas.[4]

-

Re-dissolve the dried derivative in 50 µL of anhydrous hexane.[4] The sample is now ready for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Inject an appropriate volume (typically 1-2 µL) of the hexane solution into the GC-MS system.

-

The separation of different trimethylsilylated monosaccharides is achieved on the gas chromatography column, and their identification and quantification are performed by the mass spectrometer.

-

Visualization of Relevant Biological Pathways

The biosynthesis of dTDP-L-rhamnose is a crucial pathway in many bacteria, providing the activated sugar donor for the synthesis of rhamnose-containing cell wall polysaccharides.[8] This pathway involves four key enzymes: RmlA, RmlB, RmlC, and RmlD.[1][8] Understanding this pathway is essential for developing inhibitors that could serve as novel antibiotics.

dTDP-L-Rhamnose Biosynthesis Pathway

Caption: The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose from dTTP and Glucose-1-Phosphate.

Experimental Workflow for Rhamnose Analysis

Caption: A typical experimental workflow for the analysis of rhamnose in bacterial cell walls.

References

- 1. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 2. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

Synthesis of L-Rhamnose Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of L-rhamnose derivatives. L-rhamnose, a naturally occurring deoxy sugar, is a critical component of various bioactive molecules, including bacterial polysaccharides, plant glycosides, and therapeutic agents. The strategic chemical and enzymatic derivatization of L-rhamnose allows for the development of novel compounds with significant potential in drug discovery, immunology, and material science.

This guide details key synthetic methodologies, including protecting group strategies and glycosylation techniques, supported by experimental protocols and quantitative data. Furthermore, it visualizes critical biological pathways and experimental workflows to provide a clear and concise understanding of the synthesis and application of L-rhamnose derivatives.

Chemical Synthesis Strategies

The chemical synthesis of L-rhamnose derivatives requires careful planning of protecting group strategies to achieve regioselective and stereoselective modifications. Common approaches involve the protection of hydroxyl groups as acetates, benzoates, or benzyl ethers, followed by the activation of the anomeric center for glycosylation.

Protecting Group Strategies

The choice of protecting groups is crucial for directing the outcome of the synthesis. Acetyl groups, for instance, are readily introduced using acetic anhydride and pyridine and can be removed under mild basic conditions. Benzyl ethers offer greater stability and are typically removed by catalytic hydrogenation. The regioselective acylation of L-rhamnose derivatives can be achieved using methods like the dibutyltin oxide method, which selectively activates specific hydroxyl groups.

Glycosylation Methods

The formation of the glycosidic linkage is a pivotal step in the synthesis of L-rhamnose-containing glycoconjugates. Various glycosylation methods have been developed, each with its own advantages and substrate scope. Common glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides. The choice of promoter, such as N-iodosuccinimide (NIS), silver triflate (AgOTf), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂), is critical for achieving high yields and stereoselectivity. For instance, the use of a C-3 acyl participating group on a rhamnosyl donor can lead to high α-selectivity in glycosylation reactions.

Enzymatic Synthesis

Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for the synthesis of L-rhamnose derivatives. Glycosidases, such as α-L-rhamnosidases, can be employed in a reverse hydrolysis or transglycosylation mode to form glycosidic bonds with high stereo- and regioselectivity under mild reaction conditions.

Reverse Hydrolysis

In reverse hydrolysis, a high concentration of L-rhamnose (donor) and an acceptor molecule are incubated with a suitable glycosidase, shifting the equilibrium towards synthesis. This method has been successfully used to synthesize a variety of rhamnosides.

Quantitative Data on L-Rhamnose Derivative Synthesis

The efficiency of synthetic routes for L-rhamnose derivatives can be evaluated based on reaction yields, which are influenced by various factors such as the choice of substrates, catalysts, and reaction conditions.

| Derivative Type | Synthesis Method | Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 5-hexen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | ~64 | [1] |

| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 8-nonen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | 52 | [1] |

| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 10-undecen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | 47 | [1] |

| α-L-rhamnopyranosyl-(1→6')-D-mannitol | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | D-Mannitol | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 36.1 | [2] |

| α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | D-Fructose | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 11.9 | [2] |

| 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | Esculin | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 17.9 | [2] |

| α-L-Rhamnosyl Ceramide | Chemical Glycosylation | 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside trichloroacetimidate | 3-O-benzoylazidosphingosine | BF₃·OEt₂ | Dichloromethane | RT | 0.5 | High | [3][4] |

| β-L-Rhamnoside | Chemical Glycosylation | Benzoyl-protected rhamnosyl hemiacetal | Various alcohols | LiI, Ph₃PO/(COCl)₂ | Chloroform | RT | - | Moderate | [5] |

Experimental Protocols

General Procedure for Microwave-Assisted Glycosylation of L-Rhamnose

This protocol describes a general method for the synthesis of alkyl L-rhamnosides using microwave irradiation.[1]

Materials:

-

L-Rhamnose

-

Unsaturated alcohol (e.g., 5-hexen-1-ol, 8-nonen-1-ol, 10-undecen-1-ol)

-

p-Toluenesulfonic acid (PTSA)

-

Tetrahydrofuran (THF)

Procedure:

-

In a microwave-safe vessel, dissolve L-rhamnose (1 eq.) and the unsaturated alcohol (4 eq.) in THF.

-

Add p-toluenesulfonic acid (0.6 eq.) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 60°C for 2 hours with a power of 60 W.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired alkyl L-rhamnoside.

Enzymatic Synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol via Reverse Hydrolysis

This protocol details the enzymatic synthesis of a rhamnosyl mannitol derivative using an α-L-rhamnosidase.[2]

Materials:

-

L-Rhamnose

-

D-Mannitol

-

α-L-rhamnosidase from Alternaria sp. L1

-

pH 6.5 buffer

Procedure:

-

Prepare a reaction mixture containing L-rhamnose (0.4 M) and D-mannitol (0.2 M) in a pH 6.5 buffer.

-

Add the α-L-rhamnosidase to the mixture.

-

Incubate the reaction at 55°C for 48 hours with gentle agitation.

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes.

-

Purify the product using appropriate chromatographic techniques.

Synthesis of an α-L-Rhamnosyl Ceramide Derivative

This protocol outlines the chemical synthesis of a complex glycoconjugate, an α-L-rhamnosyl ceramide.[3][4]

Materials:

-

2,3,4-O-triacetyl-α-L-rhamnopyranoside trichloroacetimidate (glycosyl donor)

-

3-O-benzoylazidosphingosine (glycosyl acceptor)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM containing activated 4 Å molecular sieves at room temperature, add BF₃·OEt₂.

-

Stir the reaction mixture for 30 minutes.

-

Quench the reaction by the addition of triethylamine.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected α-L-rhamnosyl ceramide.

-

Subsequent deprotection steps (e.g., removal of acetyl and benzoyl groups) are required to obtain the final α-L-rhamnosyl ceramide.

Visualizing Key Pathways and Workflows

dTDP-L-Rhamnose Biosynthesis Pathway

L-Rhamnose is a key component of the cell wall of many pathogenic bacteria. Its biosynthesis proceeds via the formation of the nucleotide-activated sugar, dTDP-L-rhamnose. This pathway is a potential target for the development of novel antibacterial agents.[6]

Caption: Biosynthetic pathway of dTDP-L-rhamnose in bacteria.

General Workflow for Chemical Synthesis of an L-Rhamnose Glycoside

The chemical synthesis of an L-rhamnose glycoside typically involves a series of protection, activation, glycosylation, and deprotection steps.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-L-rhamnosyl ceramide and evaluation of its binding with anti-rhamnose antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylsilyl-L-(+)-rhamnose IUPAC name

An In-depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose

Chemical Identity and Nomenclature

This compound is a derivatized form of L-rhamnose, a naturally occurring deoxy sugar. The introduction of trimethylsilyl (TMS) groups enhances its volatility, making it suitable for analytical techniques such as gas chromatography.

IUPAC Name: trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane[1].

Synonyms:

-

Tetrakis(trimethylsilyl)-L-rhamnose

-

1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₄₄O₅Si₄ | PubChem[1], SCBT[2] |

| Molecular Weight | 452.9 g/mol | PubChem[1], SCBT[2] |

| CAS Number | 108392-01-4 | PubChem[1], SCBT[2] |

| Appearance | Not specified (typically a colorless oil or solid) | N/A |

| Solubility | Soluble in organic solvents | General chemical knowledge |

Synthesis and Experimental Protocols

The preparation of this compound involves the silylation of L-rhamnose, where the hydroxyl groups are converted to trimethylsilyl ethers. This process significantly reduces the polarity of the sugar molecule.

Protocol: Silylation of L-Rhamnose

This protocol describes a general method for the trimethylsilylation of L-rhamnose using hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent.

Materials:

-

L-Rhamnose

-

Anhydrous Pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous organic solvent for extraction (e.g., diethyl ether or hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Drying: Ensure all glassware is oven-dried to remove any moisture, which can consume the silylating reagents.

-

Dissolution: Dissolve a known quantity of L-rhamnose in anhydrous pyridine within the round-bottom flask. Pyridine acts as both a solvent and an acid scavenger for the HCl produced during the reaction with TMCS.

-

Reagent Addition: While stirring, add hexamethyldisilazane (HMDS) to the solution. Following this, slowly add trimethylchlorosilane (TMCS) to the mixture. The combination of HMDS and TMCS is a highly effective silylating agent. A typical molar ratio is approximately 2:1 for HMDS:TMCS per hydroxyl group.

-

Reaction: The reaction can often proceed at room temperature. For less reactive hydroxyl groups, gentle heating under reflux may be necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an anhydrous organic solvent like diethyl ether.

-

Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution to neutralize excess acid, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting this compound can be purified by vacuum distillation or column chromatography if necessary.

This general silylation technique is widely applicable for the derivatization of carbohydrates and other polyhydroxylated compounds[3].

Biological and Research Context

While this compound is primarily a synthetic derivative for analytical purposes, the parent molecule, L-rhamnose, is a crucial component of bacterial cell walls and polysaccharides[4][5]. The biosynthesis of rhamnose-containing structures is a key area of research for developing new antibacterial agents[5].

Biosynthetic Pathway of dTDP-L-Rhamnose

The most common rhamnose donor in bacteria is deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose). Its biosynthesis from glucose-1-phosphate involves a four-enzyme pathway, making it a target for inhibitor design[5][6].

Caption: Biosynthetic pathway of dTDP-L-Rhamnose in bacteria[5].

Experimental Workflow in Bacteriology

This compound is used in research to study the composition of bacterial cell walls[4]. The workflow below illustrates a typical application.

Caption: Workflow for analyzing rhamnose content in bacterial cell walls.

Chemical Reaction Visualization

The core chemical transformation in preparing this compound is the silylation of hydroxyl groups. The diagram below provides a generalized representation of this reaction on a sugar molecule.

Caption: General schematic of the silylation of L-Rhamnose.

References

- 1. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications [mdpi.com]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

role of trimethylsilyl groups in carbohydrate chemistry

An In-depth Technical Guide on the Role of Trimethylsilyl Groups in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural complexity of carbohydrates, characterized by multiple hydroxyl groups of similar reactivity, presents a significant challenge in their chemical synthesis and analysis. The strategic use of protecting groups is therefore fundamental to selectively mask certain reactive sites while allowing others to undergo specific transformations. Among the arsenal of protecting groups available to chemists, silyl ethers, and particularly the trimethylsilyl (TMS) group, have carved out a pivotal role.[1][2] The TMS group is a functional group consisting of three methyl groups bonded to a silicon atom [-Si(CH₃)₃].[3] Its introduction, known as silylation or trimethylsilylation, temporarily converts polar hydroxyl groups into less polar trimethylsiloxy groups [-O-Si(CH₃)₃].[3] This conversion imparts unique properties that are exploited in a wide range of applications, from enhancing solubility and volatility to influencing reactivity and stereoselectivity in complex synthetic pathways.[1][4] This guide provides a comprehensive overview of the core functions, chemical properties, and key applications of trimethylsilyl groups in modern carbohydrate chemistry.

Core Functions and Properties of Trimethylsilyl Groups

The utility of TMS groups in carbohydrate chemistry stems from several key properties they confer upon the sugar molecule.

Protection of Hydroxyl Groups

The primary function of the TMS group is to act as a temporary protecting group for the ubiquitous hydroxyl moieties in carbohydrates.[3] By converting the reactive -OH groups to more stable TMS ethers, chemists can prevent unwanted side reactions during multi-step syntheses.[1][5] The TMS group is particularly valued for its ease of introduction and cleavage under specific, often mild, conditions, providing orthogonality to other common protecting groups like benzyl ethers and acyl esters.[1][2]

Enhanced Solubility and Volatility

Carbohydrates are notoriously polar and often have poor solubility in common organic solvents used for synthesis. Silylation drastically alters their physical properties. The replacement of hydrogen-bond-donating hydroxyl groups with bulky, non-polar TMS groups disrupts the intermolecular hydrogen bonding network.[3] This leads to a significant increase in solubility in non-polar organic solvents like dichloromethane and toluene, even at low temperatures, which is crucial for performing reactions under homogenous conditions.[4]

This reduction in polarity and intermolecular forces also makes the carbohydrate derivatives significantly more volatile.[3] This property is the cornerstone of their application in analytical techniques, most notably Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), which require analytes to be vaporized for separation and detection.[3][6]

Influence on Reactivity and Stereoselectivity

Beyond simply masking hydroxyl groups, silyl ethers can profoundly influence the reactivity of carbohydrate derivatives, especially glycosyl donors.[1][7] Unlike electron-withdrawing acyl groups that "disarm" a glycosyl donor by destabilizing the developing positive charge at the anomeric center, silyl ethers are generally considered to be electron-neutral or slightly electron-donating.[1][4] This results in highly reactive or "armed" glycosyl donors.[1] For instance, thioglycosides protected with silyl ethers are significantly more reactive than their acetylated counterparts.[1]

The steric bulk of TMS groups, while less pronounced than other silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), can also influence the stereochemical outcome of glycosylation reactions by directing the approach of the glycosyl acceptor.[1][2][8]

Chemical Transformations: Silylation and Desilylation

The reversible nature of TMS ether formation is key to its utility as a protecting group.

Silylation: Formation of TMS Ethers

The process of introducing TMS groups onto hydroxyl functions is known as silylation. A variety of reagents and conditions can be employed, allowing for fine-tuning of the reaction.

-

Common Silylating Agents : The choice of reagent dictates the reactivity and byproducts of the reaction. Common agents include Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] Trimethylsilylimidazole (TMSI) is noted as an extremely active reagent for silylating carbohydrate hydroxyl groups.

-

Reaction Conditions : Silylation is typically carried out in the presence of a base, such as pyridine, triethylamine, or imidazole, which serves to neutralize the acidic byproduct (e.g., HCl from TMSCl).[3][5][9] Anhydrous solvents like pyridine, dimethylformamide (DMF), or acetonitrile are commonly used.[9][10] For analytical derivatization, reactions are often heated to ensure complete conversion.[11][12]

Desilylation: Cleavage of TMS Ethers

TMS ethers are stable to many reaction conditions but can be readily cleaved when desired. Their lability is a key feature that distinguishes them from more robust protecting groups.

-

Acidic Hydrolysis : TMS ethers are sensitive to acidic conditions. Mild aqueous acid is often sufficient to hydrolyze the silyl ether and regenerate the free hydroxyl group.[8]

-

Fluoride-Mediated Cleavage : The most common and selective method for cleaving silyl ethers is the use of a fluoride ion source.[5] This is due to the exceptionally high strength of the silicon-fluorine (Si-F) bond (bond energy ~590 kJ·mol⁻¹).[5] Reagents like tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF·Pyridine), or fluorosilicic acid (H₂SiF₆) are highly effective for this purpose.[3][5] The use of fluoride ions provides excellent orthogonality, as it typically does not affect other common protecting groups like benzyl ethers or acetals.[8]

Data Presentation: Silylation Reagents and Conditions

| Reagent | Abbreviation | Typical Conditions | Byproducts | Notes |

| Trimethylsilyl chloride | TMSCl | Pyridine or Et₃N, CH₂Cl₂[3] | HCl (neutralized by base) | One of the most common and cost-effective reagents. |

| Hexamethyldisilazane | HMDS | Catalytic TMSCl or TMSOTf, Pyridine[6][13] | NH₃ | Often used in combination with TMSCl for analytical derivatization.[6] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or in solvent (e.g., DMF), 65-70°C[9] | N-trimethylsilylacetamide | A powerful silylating agent; byproducts are volatile.[9] Can cause degradation of polysaccharides at elevated temperatures.[14] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | + 1% TMCS, Pyridine, 70°C[15][16] | N-trimethylsilyltrifluoroacetamide | Highly reactive and efficient, commonly used for GC-MS derivatization.[10][16] |

| Trimethylsilylimidazole | TMSI | Solvent (e.g., Pyridine), 60-70°C[9][15] | Imidazole (precipitates) | Extremely reactive, particularly for hydroxyl groups.[9] |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | + 1% TMCS, 37°C[17][12] | N-methyltrifluoroacetamide | A highly volatile and reactive silylating agent, widely used in metabolomics.[17] |

Applications in Carbohydrate Chemistry

Analytical Derivatization for GC-MS

Perhaps the most widespread application of TMS groups in carbohydrate chemistry is in the preparation of samples for GC and GC-MS analysis.[11][18]

-

Process : The analytical workflow involves two key steps: oximation followed by silylation. Oximation (e.g., with hydroxylamine or methoxyamine) is performed first to convert the anomeric carbon of reducing sugars into an oxime, which prevents the formation of multiple anomeric peaks (α and β) in the chromatogram.[10][19] This is followed by silylation of all remaining hydroxyl groups to yield a single, volatile derivative for each sugar.[18][19]

-

Significance : This derivatization is essential for the qualitative and quantitative analysis of monosaccharide composition in complex biological samples, polysaccharides, and glycoconjugates.[11] The resulting TMS derivatives provide sharp, well-resolved peaks in GC and generate characteristic fragmentation patterns in MS for confident identification.[11][12]

Oligosaccharide Synthesis

In the chemical synthesis of complex oligosaccharides, a carefully orchestrated protecting group strategy is paramount. TMS groups play several roles:

-

Temporary Protection : They can be used for the temporary, global protection of all hydroxyl groups to enhance solubility and allow for subsequent regioselective manipulations.[4][20] For example, per-O-trimethylsilylated sugars can serve as versatile starting materials for one-pot protection sequences where different protecting groups are installed regioselectively.[13][21]

-

Anomeric Group Manipulation : The anomeric O-TMS group exhibits unique reactivity. It can be selectively functionalized to generate key glycosyl donors, such as glycosyl imidates, without affecting other TMS ethers on the sugar ring.[21]

Activation of Glycosyl Donors

TMS groups are integral to the formation of highly reactive glycosyl donors.

-

Glycosyl Iodides : A powerful strategy involves the in situ formation of glycosyl iodides from per-silylated or per-acetylated sugars using trimethylsilyl iodide (TMSI).[1][22] These TMS-protected glycosyl iodides are more reactive and often less prone to elimination side reactions than their acetylated or benzylated counterparts, enabling efficient glycosylation even with hindered alcohols.[1][2]

Experimental Protocols

Protocol 1: GC-MS Analysis of Monosaccharides via TMS Derivatization

This protocol is a standard two-step method for preparing neutral monosaccharides for GC-MS analysis.[17][12]

-

Sample Preparation : Place the dried carbohydrate sample (approx. 1-2 mg) into a reaction vial.

-

Oximation :

-

Add 200 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

-

Cap the vial tightly and vortex to dissolve the sample.

-

Incubate the mixture at 30°C for 90 minutes with shaking.[12]

-

-

Silylation :

-

Analysis :

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC autosampler vial with a micro-insert.

-

Inject 1 µL of the sample into the GC-MS system for analysis.[12]

-

Protocol 2: Per-O-Silylation of a Monosaccharide for Synthesis

This protocol describes the complete protection of hydroxyl groups on a sugar for use as a synthetic intermediate.

-

Setup : To a solution of the dry monosaccharide (e.g., methyl α-D-glucopyranoside, 1 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Hexamethyldisilazane (HMDS, 3 mmol).

-

Reaction :

-

Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 0.05 mmol) dropwise at 0°C.[13]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup :

-

Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-trimethylsilylated product, which can be purified by silica gel chromatography if necessary.

-

Protocol 3: Selective Desilylation using TBAF

This protocol describes the removal of TMS protecting groups using a fluoride source.

-

Setup : Dissolve the TMS-protected carbohydrate (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flask at room temperature.

-

Reaction :

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mmol per TMS group) dropwise at 0°C.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

-

Workup :

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting deprotected carbohydrate by silica gel chromatography.

-

Visualizations

Caption: General mechanism of hydroxyl group protection using TMSCl.

Caption: Workflow for carbohydrate analysis by GC-MS.

Caption: Formation of a glycosyl iodide from a TMS-protected sugar.

Conclusion

The trimethylsilyl group is an indispensable tool in carbohydrate chemistry, offering a unique combination of properties that facilitate both complex synthesis and routine analysis. Its role extends far beyond that of a simple protecting group; it is a modulator of solubility and reactivity, an enabler of analytical techniques, and a key component in the activation of glycosyl donors. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of TMS chemistry is essential for navigating the challenges of working with carbohydrates and for unlocking their vast potential in biology and medicine.

References

- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. alchemyst.co.uk [alchemyst.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. restek.com [restek.com]

- 20. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 21. researchgate.net [researchgate.net]

- 22. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Trimethylsilyl-L-(+)-rhamnose: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the naturally occurring deoxy sugar L-rhamnose, is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycoconjugates. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and key considerations for the use of this compound in a research and development setting.

Section 1: Physicochemical and Toxicological Profile

Precise quantitative data for this compound is not extensively documented in publicly available literature. The following tables summarize the available information, with "No data available" indicating a lack of specific information for this compound. In such cases, it is prudent to handle the compound with the care afforded to substances of unknown toxicity.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₂O₄Si |

| Molecular Weight | 222.35 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

Table 2: Toxicological Data

| Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Given the absence of specific toxicological data, it is recommended to handle this compound as a potentially hazardous substance. General laboratory safety protocols for handling chemical reagents of unknown toxicity should be strictly followed.

Section 2: Hazard Identification and Precautionary Measures

Based on the general reactivity of trimethylsilyl ethers, the primary hazards are associated with their potential for hydrolysis and the subsequent release of volatile and flammable hexamethyldisiloxane. Contact with moisture from the air or other sources can lead to the degradation of the compound.

GHS Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If skin or eye irritation persists, get medical advice/attention.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store in a dry place. Protect from moisture.

-

-

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

Section 3: Experimental Protocols and Handling Procedures

Due to the moisture-sensitive nature of trimethylsilyl ethers, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of moisture-sensitive reagents like this compound.

Storage

Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and water.

Spill and Exposure Procedures

-

Minor Spills: In a well-ventilated area, absorb the spill with an inert dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.

In all cases of significant exposure, seek immediate medical attention.

Section 4: Conclusion

While specific toxicological and reactivity data for this compound are limited, a cautious approach based on its chemical class and the principles of good laboratory practice is essential. By adhering to the guidelines outlined in this document, researchers can safely handle this valuable reagent, minimizing risks and ensuring the successful progression of their scientific endeavors. It is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any new experimental work involving this compound.

The Biological Activity of Silylated Rhamnose: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of silylated rhamnose derivatives. While direct research on the pharmacological effects of silylated rhamnose is nascent, this document synthesizes findings from parallel fields, including the biological activities of rhamnose-containing compounds and the impact of silylation on the bioactivity of small molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of silylated rhamnose as a novel therapeutic scaffold. We present quantitative data from studies on bioactive rhamnose derivatives, detailed experimental protocols for their synthesis and evaluation, and conceptual diagrams of relevant signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of Rhamnose and Silylation

Rhamnose, a naturally occurring deoxy sugar, is a key component of various glycosides in plants and bacteria and has been shown to be crucial for the biological activity of these compounds.[1] The presence of rhamnose moieties can significantly modulate the anticancer and anti-inflammatory properties of secondary metabolites.[2][3] L-rhamnose is of particular interest as it is not found in humans, presenting unique opportunities for targeted drug discovery, especially for antimicrobial and anticancer agents.[4]

Silylation, the introduction of a silicon-containing group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules. The substitution of a carbon atom with a silicon atom (a sila-substitution) or the addition of a silyl ether can alter a compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to improved therapeutic efficacy.[5] This guide explores the intersection of these two areas, postulating that the strategic silylation of rhamnose could yield novel compounds with significant biological activity.

Documented Biological Activities of Rhamnose Derivatives

While data on silylated rhamnose is limited, numerous studies have demonstrated the potent biological effects of rhamnose-containing compounds. These findings provide a strong rationale for exploring the impact of silylation on this sugar scaffold.

Cytotoxic and Anticancer Activity

Rhamnose glycosides have shown significant promise as anticancer agents. The conjugation of rhamnose to other molecules can enhance their cytotoxicity against various cancer cell lines.

For instance, L-rhamnose-linked amino glycerolipids have demonstrated potent antitumor effects against human breast, prostate, and pancreas cancer cell lines, with activity superior to some clinical anticancer agents like cisplatin and chlorambucil.[6][7] These compounds induce cell death through a non-membranolytic, caspase-independent pathway.[6]

Similarly, saponins containing rhamnose linked to betulinic acid have been found to be potent cytotoxic agents against human colorectal adenocarcinoma cells, exhibiting a high selectivity for cancer cells over healthy cells.[2][3]

Anti-inflammatory and Neuroprotective Activity

Rhamnose-containing compounds have also been investigated for their anti-inflammatory and neuroprotective properties. Saponins with rhamnose linked to ursolic acid have been shown to potently inhibit nitric oxide (NO) overproduction in LPS-stimulated macrophages.[2]

Furthermore, the C3-glycosylation of cardiotonic steroids with α-L-rhamnose has been found to significantly reduce the expression of inflammatory genes such as IL-1, IL-6, TNFα, and IKBKE in response to LPS-induced neuroinflammation.[8] Notably, an unnatural anhydro-ouabagenin-3-(α)-l-rhamnoside exhibited the most significant anti-inflammatory activity in this study.[8]

Quantitative Data on the Biological Activity of Rhamnose Derivatives

The following tables summarize the quantitative data from key studies on the biological activity of non-silylated rhamnose derivatives. This data serves as a benchmark for the potential efficacy of future silylated analogs.

Table 1: Cytotoxicity of L-Rhamnose-Linked Amino Glycerolipids against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[6] |

| 3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerol | MDA-MB-231 | Breast Adenocarcinoma | 11.0 ± 1.0 |

| JIMT-1 | Breast Ductal Carcinoma | 4.8 ± 0.5 | |

| DU-145 | Prostate Carcinoma | 7.5 ± 0.5 | |

| MiaPaCa2 | Pancreatic Carcinoma | 6.5 ± 0.5 |

Table 2: Cytotoxicity of Rhamnose-Containing Betulinic Acid Saponins

| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[2][3] | Selectivity Ratio (WS-1/DLD-1)[2] |

| 3-O-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | Human Colorectal Adenocarcinoma | 4.0 ± 0.3 | > 8.25 |

| 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | Human Colorectal Adenocarcinoma | 2.1 ± 0.1 | > 20 |

Table 3: Anti-inflammatory Activity of Rhamnose-Containing Ursolic Acid Saponins

| Compound | Assay System | Activity Metric | EC₅₀ (µM)[2] |

| 3-O-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 9.8 ± 0.5 |

| 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 12 ± 1 |

| 3-O-[α-L-rhamnopyranosyl-(1→2)]-[α-L-rhamnopyranosyl-(1→4)]-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 16 ± 1 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of rhamnose derivatives, which can be adapted for the study of silylated rhamnose compounds.

General Synthesis of a Rhamnose-Linked Glycerolipid

This protocol is adapted from the synthesis of 3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerol.[6]

-

Protection of L-Rhamnose: L-rhamnose is per-O-acetylated using acetic anhydride and a catalyst such as iodine or a mild base like pyridine.

-

Glycosylation: The protected rhamnose is then coupled to a suitable glycerol backbone derivative, for example, a protected 1-O-hexadecyl-sn-glycerol, using a glycosylation promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Azide Introduction: An azide group is introduced to the C-3 position of the glycerol moiety via nucleophilic substitution of a leaving group (e.g., a tosylate) with sodium azide.

-

Deprotection: The acetyl protecting groups on the rhamnose moiety are removed using a base such as sodium methoxide in methanol.

-

Reduction of Azide: The azide group is reduced to a primary amine using a reducing agent like trimethylphosphine or through catalytic hydrogenation to yield the final amino glycerolipid.

Cytotoxicity Assay (MTS Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3x10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., silylated rhamnose derivatives) in triplicate and incubated for another 48 hours.

-

MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS into a formazan product. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.[2]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-